(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Catalog No.
S679714
CAS No.
3057-74-7
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobut...

CAS Number

3057-74-7

Product Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1

InChI Key

MXWMFBYWXMXRPD-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N

Synonyms

L-Asparticacid4-tert-butylester;3057-74-7;H-Asp(OtBu)-OH;H-Asp(Obut)-OH;(S)-2-Amino-4-(tert-butoxy)-4-oxobutanoicacid;MFCD00038577;(2S)-2-amino-4-(tert-butoxy)-4-oxobutanoicacid;AmbotzHAA1072;PubChem18993;KSC491O2L;11214_ALDRICH;SCHEMBL2024581;11214_FLUKA;CTK3J1725;MolPort-003-925-934;MXWMFBYWXMXRPD-YFKPBYRVSA-N;ACT10784;ZINC2391060;ANW-26919;AKOS015841418;CS14118;RL03078;RTC-066715;AJ-35713;AK-41617

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])[NH3+]

Peptide Synthesis:

L-Asp-OtBu serves as a protected building block for the construction of peptides. The tert-butyl ester group ensures compatibility with various coupling reagents used in peptide synthesis. After chain assembly, the ester group can be selectively cleaved under mild acidic conditions to reveal the free carboxylic acid, allowing for further modifications or cyclization reactions [].

Synthesis of Aspartic Acid Derivatives:

The protected carboxylic acid functionality of L-Asp-OtBu enables the introduction of various functional groups at the C-terminus of the aspartic acid residue. This allows researchers to create aspartic acid derivatives with desired properties for applications in medicinal chemistry, materials science, and other fields [].

Studies on Aspartic Acid Metabolism:

L-Asp-OtBu can be used as a cell-permeable probe to study aspartic acid uptake and metabolism in living cells. The tert-butyl ester group facilitates the molecule's passage through cell membranes, allowing researchers to investigate the role of aspartic acid in various biological processes [].

Development of Aspartic Acid-Based Therapeutics:

L-Asp-OtBu can serve as a starting material for the synthesis of aspartic acid-conjugated drugs. The conjugation of therapeutic agents to aspartic acid can improve their targeting and delivery properties [].

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, also known as a derivative of an amino acid, features a complex structure that incorporates both an amino group and a ketone functional group. This compound is characterized by its unique side chain, which includes an isopropyl ether moiety. The presence of these functional groups contributes to its potential biological activities and reactivity in various chemical environments.

  • Skin and eye irritant: L-Aspartic acid 4-tert-butyl ester can cause irritation upon contact with skin and eyes. Appropriate personal protective equipment (PPE) should be worn when handling the compound [].
  • Respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract. Use in a well-ventilated fume hood [].
Typical for amino acids and their derivatives:

  • Transamination: The amino group can participate in transamination reactions, where it transfers its amine group to an α-keto acid, forming a new amino acid.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, producing an amine.
  • Esterification: The hydroxyl group in the ether can react with carboxylic acids to form esters.

These reactions are facilitated by specific enzymes in biological systems, highlighting the compound's role in metabolic pathways

The biological activity of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is linked to its structural properties. It may exhibit:

  • Antioxidant Activity: Compounds with similar structures often show antioxidant properties due to their ability to scavenge free radicals.
  • Neuroprotective Effects: Some derivatives of amino acids have been studied for their neuroprotective roles, potentially influencing neurotransmitter levels and neuronal health .

In vitro studies are essential for evaluating these activities, as they provide insights into the mechanisms through which this compound may exert its effects .

Various synthetic routes can be employed to produce (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid:

  • Starting from Simple Amino Acids: Utilizing standard peptide synthesis techniques where the amino acid backbone is modified through alkylation or acylation.
  • Using Protecting Groups: Employing protecting groups for the amine and carboxylic acid functionalities during synthesis to control reaction selectivity.
  • Enzymatic Synthesis: Leveraging enzyme-catalyzed reactions for more specific modifications, especially in producing chiral centers.

These methods allow for the generation of the compound with high purity and yield .

The applications of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid span various fields:

  • Pharmaceuticals: Potential use as a building block for drug development due to its biological activity.
  • Nutraceuticals: Inclusion in dietary supplements aimed at enhancing cognitive function or providing antioxidant benefits.
  • Biotechnology: Utilization in metabolic engineering where amino acids serve as precursors for biosynthetic pathways.

Understanding its applications is crucial for exploring its commercial viability and therapeutic potential.

Interaction studies involving (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid often focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins, which can reveal insights into its biological functions.
  • Receptor Activity: Assessing its binding affinity to specific receptors involved in neurotransmission or metabolic regulation.

These studies help elucidate the compound's mechanism of action and potential therapeutic targets .

Several compounds share structural similarities with (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
L-LeucineBranched-chain amino acidEssential nutrient, involved in protein synthesis
L-ValineAnother branched-chain amino acidImportant for muscle metabolism
Acetyl-L-CarnitineContains acetyl groupNeuroprotective properties, enhances mitochondrial function

The uniqueness of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid lies in its specific ether functionality and the resulting potential for unique interactions compared to these other compounds. Its distinct side chain may confer unique biological activities that could be advantageous in various applications.

XLogP3

-1.4

Other CAS

3057-74-7

Dates

Modify: 2023-08-15

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